![molecular formula C11H14O3 B1607599 Methyl 4-methoxy-2,6-dimethylbenzoate CAS No. 37934-88-6](/img/structure/B1607599.png)
Methyl 4-methoxy-2,6-dimethylbenzoate
Overview
Description
“Methyl 4-methoxy-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by its IUPAC name, methyl 4-methoxy-2,6-dimethylbenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-methoxy-2,6-dimethylbenzoate” is 1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 4-methoxy-2,6-dimethylbenzoate” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Nanotechnology
In nanotechnology, it may be used to synthesize organic nanoparticles with specific functionalities. These nanoparticles could have applications in drug delivery systems, imaging, and as catalysts in chemical reactions.
Each of these applications is backed by rigorous scientific research and development, ensuring that Methyl 4-methoxy-2,6-dimethylbenzoate is used effectively and safely across various industries .
Safety and Hazards
“Methyl 4-methoxy-2,6-dimethylbenzoate” is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin and eyes, and ensuring good ventilation during handling .
Mechanism of Action
Target of Action
It’s known that esters, a group to which this compound belongs, are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils .
Mode of Action
Methyl 4-methoxy-2,6-dimethylbenzoate, as an ester, can undergo various reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis, reduction, and reactions with organometallic compounds .
Pharmacokinetics
It’s known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which could influence its absorption and distribution in the body.
Result of Action
Given its ester nature, it could potentially contribute to the flavors and aromas of certain fruits and flowers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-methoxy-2,6-dimethylbenzoate. For instance, its solubility in various solvents suggests that the compound’s action could be influenced by the presence of these solvents in its environment.
properties
IUPAC Name |
methyl 4-methoxy-2,6-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCCJANLIBHNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372874 | |
Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2,6-dimethylbenzoate | |
CAS RN |
37934-88-6 | |
Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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